5-((4-fluorobenzyl)oxy)-1-méthyl-4-oxo-N-(4-sulfamoylphénéthyl)-1,4-dihydropyridine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

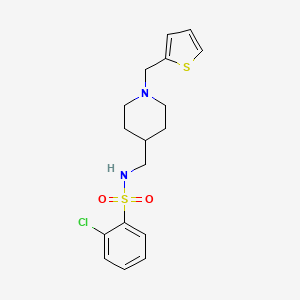

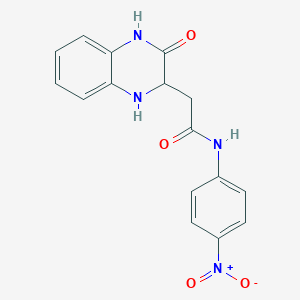

5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-sulfamoylphenethyl)-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C22H22FN3O5S and its molecular weight is 459.49. The purity is usually 95%.

BenchChem offers high-quality 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-sulfamoylphenethyl)-1,4-dihydropyridine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((4-fluorobenzyl)oxy)-1-methyl-4-oxo-N-(4-sulfamoylphenethyl)-1,4-dihydropyridine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Inhibition de l'Anhydrase Carbonique

Les anhydrases carboniques (AC) sont des enzymes impliquées dans le maintien de l'équilibre acido-basique et la régulation de la production de bicarbonate. Le composé a été étudié comme inhibiteur de l'anhydrase carbonique IX (AC IX), qui est surexprimée dans les tumeurs solides hypoxiques. En ciblant sélectivement l'AC IX, les chercheurs visent à développer des thérapies anticancéreuses qui affectent spécifiquement les cellules tumorales tout en épargnant les tissus sains .

Effets Antiprolifératifs dans les Cellules Cancéreuses

Des études in vitro ont démontré que ce composé peut réduire la viabilité des lignées cellulaires de cancer du côlon (HT29), d'adénocarcinome de la prostate (PC3) et de cancer du sein (ZR75-1). Ces effets ont été évalués à la fois en conditions normoxiques (21% O₂) et hypoxiques (3% O₂), soulignant son potentiel comme agent antiprolifératif en thérapie anticancéreuse .

Thérapie Ciblée des Tumeurs

La sélectivité du composé pour les isoformes AC IX et XII associées à la tumeur suggère son potentiel comme thérapie ciblée pour les tumeurs solides hypoxiques. En exploitant l'« approche à trois queues », les chercheurs visent à concevoir des inhibiteurs sélectifs des isoformes qui améliorent l'efficacité thérapeutique tout en minimisant les effets hors cible .

Aperçus Structurels

Des études de cristallographie aux rayons X ont fourni de précieux éclaircissements sur le mode de liaison de ce composé avec un mimétique de l'AC IX. Comprendre ses interactions au niveau moléculaire informe la conception et l'optimisation des médicaments .

Optimisation de la Chimie Médicinale

Les chercheurs continuent d'explorer des modifications pour améliorer la puissance, la sélectivité et les propriétés pharmacocinétiques. Les stratégies de conception rationnelle basées sur les informations structurales guident le développement de dérivés améliorés .

Autres Applications Potentielles

Bien que l'accent principal ait été mis sur la recherche sur le cancer, des investigations supplémentaires pourraient révéler des applications supplémentaires, telles que des effets anti-inflammatoires ou la modulation d'autres voies enzymatiques.

En résumé, ce composé est prometteur comme agent anticancéreux ciblé, et des études en cours visent à libérer son plein potentiel dans divers domaines scientifiques . Si vous souhaitez plus de détails ou avez des questions spécifiques, n'hésitez pas à demander ! 😊

Mécanisme D'action

Target of Action

The primary target of this compound is Carbonic Anhydrase II . Carbonic Anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They play crucial roles in various physiological processes including pH regulation, CO2 transport, and ion transport .

Mode of Action

The compound interacts with Carbonic Anhydrase II by binding to its active site, thereby inhibiting its activity . The inhibition of Carbonic Anhydrase II disrupts the balance of bicarbonate and proton concentrations, which can have significant effects on cellular processes .

Biochemical Pathways

The inhibition of Carbonic Anhydrase II affects several biochemical pathways. One of the most significant is the regulation of pH within cells and in the bloodstream. By inhibiting the conversion of carbon dioxide to bicarbonate and protons, the compound can disrupt the body’s ability to regulate pH, which can have wide-ranging effects on many different physiological processes .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific physiological context in which it is used. In general, inhibition of Carbonic Anhydrase II can disrupt pH regulation and ion transport, potentially leading to a variety of cellular effects .

Propriétés

IUPAC Name |

5-[(4-fluorophenyl)methoxy]-1-methyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22FN3O5S/c1-26-13-21(31-14-16-2-6-17(23)7-3-16)20(27)12-19(26)22(28)25-11-10-15-4-8-18(9-5-15)32(24,29)30/h2-9,12-13H,10-11,14H2,1H3,(H,25,28)(H2,24,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZJRKGPVIGXXOY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)C=C1C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22FN3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2396379.png)

![(Z)-2-Cyano-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2396381.png)

![N-(5-((2-methoxybenzyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)nicotinamide](/img/structure/B2396385.png)

![N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2396387.png)

![(E)-1-(3-(1H-pyrrol-1-yl)-2-(m-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2396388.png)

![4-butoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2396389.png)

![3-(4-Fluorophenyl)sulfonyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B2396392.png)

![1-allyl-4-(1-(4-(m-tolyloxy)butyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2396394.png)

![6-(2-Methoxyphenyl)-2-[1-(5-oxo-1-phenylpyrrolidine-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2396399.png)